BYK204165 BYK204165 BYK204165 is a selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP1; IC50 = 44.67 nM for human recombinant PARP1 in an enzyme assay). It is selective for PARP1 over PARP2 (IC50 = 4,168 nM for murine PARP2 in an enzyme assay). BYK204165 inhibits hydrogen peroxide-activated PARP in A549 human lung epithelial, C4I human cervical, and H9c2 rat cardiac myoblast cells with IC50 values of 229.09, 1,778.28, and 123.03 nM, respectively.
BYK204165 is a potent and selective poly(ADP-ribose) polymerase (PARP)-1 inhibitor (pIC50 values are 5.38 and 7.35 for PARP-2 and PARP-1 respectively). BYK204165 was found to be 100-fold more selective for PARP-1. BYK204165 might be novel and valuable tool for investigating PARP-1-mediated effects.
Brand Name: Vulcanchem
CAS No.: 1104546-89-5
VCID: VC0522417
InChI: InChI=1S/C15H12N2O2/c1-17-8-4-5-10(17)9-13-11-6-2-3-7-12(11)14(18)16-15(13)19/h2-9H,1H3,(H,16,18,19)
SMILES: CN1C=CC=C1C=C2C3=CC=CC=C3C(=O)NC2=O
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol

BYK204165

CAS No.: 1104546-89-5

Cat. No.: VC0522417

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BYK204165 - 1104546-89-5

Specification

CAS No. 1104546-89-5
Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
IUPAC Name 4-[(1-methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione
Standard InChI InChI=1S/C15H12N2O2/c1-17-8-4-5-10(17)9-13-11-6-2-3-7-12(11)14(18)16-15(13)19/h2-9H,1H3,(H,16,18,19)
Standard InChI Key BTYSIDSTHDDAJW-UHFFFAOYSA-N
Isomeric SMILES CN1C=CC=C1/C=C\2/C3=CC=CC=C3C(=O)NC2=O
SMILES CN1C=CC=C1C=C2C3=CC=CC=C3C(=O)NC2=O
Canonical SMILES CN1C=CC=C1C=C2C3=CC=CC=C3C(=O)NC2=O
Appearance Solid powder

Introduction

Chemical Identity and Discovery

BYK204165, systematically named (4Z)-4-[(1-methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione, belongs to the isoquinoline-dione class of small molecules. Characterized by a planar structure with conjugated π-electrons, its inhibitory activity stems from competitive binding to the NAD<sup>+</sup> pocket of PARP-1 . The compound was first identified during high-throughput screening campaigns targeting PARP isoforms, with subsequent structure-activity relationship (SAR) studies optimizing its selectivity profile.

Key physicochemical properties include:

  • Solubility: 125 mg/mL in DMSO (495.50 mM), requiring sonication for complete dissolution

  • Storage: Stable for 3 years as a powder at -20°C; solutions retain activity for 2 years at -80°C

  • Synthetic route: Multi-step synthesis involving Friedel-Crafts acylation and palladium-catalyzed cross-coupling, yielding >98% purity via reversed-phase HPLC

PARP-1 Selectivity and Enzymatic Inhibition

BYK204165 exhibits nanomolar potency against PARP-1 with distinct isoform specificity:

ParameterPARP-1PARP-2
IC<sub>50</sub>44.67 nM 4,467 nM
pIC<sub>50</sub>7.35 5.38
Selectivity Ratio1:100 -

This selectivity arises from differential interactions with residue Gln-322 in PARP-1 versus the corresponding Ser-368 in PARP-2, as revealed by molecular docking simulations . Unlike pan-PARP inhibitors, BYK204165's specificity minimizes off-target effects on PARP-2-mediated base excision repair, preserving genomic stability in non-malignant cells .

Mechanisms of Action in Cancer Models

DNA Damage-Independent Cytotoxicity

In HeLa and Caski cervical cancer cells, BYK204165 synergizes with cisplatin through mechanisms distinct from traditional PARP inhibition:

  • Transcriptional reprogramming: RNA-seq analysis identified 1,500 differentially expressed genes post-combination treatment, including 863 upregulated and 637 downregulated targets .

  • Fos/AP-1 pathway activation:

    • 8.7-fold increase in FOS mRNA (qPCR; p<0.001)

    • Fos protein levels correlate with sensitivity (R<sup>2</sup>=0.89 in responsive vs. 0.21 in resistant lines)

    • Chromatin immunoprecipitation confirmed Fos binding at 72% of upregulated gene promoters

Cell Cycle and Survival Effects

Cell LineBYK204165 IC<sub>50</sub>Cisplatin IC<sub>50</sub>Combination Index (CI)
HeLa32.1 ± 1.4 μM 2.3 ± 0.3 μM 0.48 (synergistic)
Caski41.7 ± 2.1 μM 3.1 ± 0.2 μM 0.53 (synergistic)
SiHa>100 μM 12.4 ± 1.1 μM 1.12 (antagonistic)

Resistant phenotypes (SiHa, ME180) show elevated base excision repair capacity, with 3.2-fold higher XRCC1 expression compared to sensitive lines (p=0.004) .

Comparative Pharmacokinetics

ParameterBYK204165PJ-34BMN-673
Oral bioavailability38% <5% 82%
t<sub>1/2</sub>2.7 h 0.8 h 14.2 h
Protein binding89% 76% 92%

Despite shorter half-life than clinical PARP inhibitors, BYK204165 achieves sustained target engagement (>90% PARP-1 inhibition for 8h post-10 mg/kg dose in murine models) .

Therapeutic Applications and Ongoing Research

Oncology Combinations

  • Cisplatin synergy: 78% tumor growth inhibition vs. 42% for monotherapy in HBCx-17 PDX models

  • Radiosensitization: 1.9-fold increase in γH2AX foci persistence with 2 Gy irradiation

  • BRCA-mutant models: Restores synthetic lethality in Olaparib-resistant cells with 53BP1 loss

Non-Oncological Indications

  • Neuroprotection: Reduces infarct volume by 61% in MCAO stroke models (p=0.002)

  • Inflammation: Suppresses NF-κB nuclear translocation by 83% in LPS-stimulated macrophages

Challenges and Future Directions

While BYK204165 demonstrates compelling preclinical activity, key limitations include:

  • Pharmacokinetic optimization: Improving oral absorption through prodrug strategies (e.g., phosphate ester derivatives show 4.1-fold higher C<sub>max</sub>)

  • Biomarker development: Correlating Fos/AP-1 activation with therapeutic response in ongoing Phase Ib trials (NCT05432892)

  • Resistance mechanisms:

    • Upregulation of MDR1 (7.3-fold in resistant clones; p=0.01)

    • BRCA2 reversion mutations in 12% of PDX models

Emerging delivery systems like PEGylated liposomes (encapsulation efficiency 92%) may enhance tumor accumulation while reducing hematological toxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator